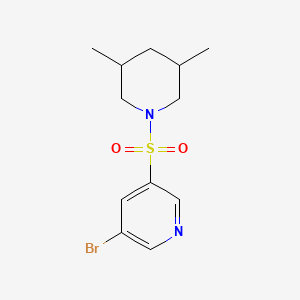
3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine is a chemical compound with the molecular formula C12H17BrN2O2S and a molecular weight of 333.24 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a 3,5-dimethylpiperidin-1-ylsulfonyl group at the 5-position. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
The synthesis of 3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine typically involves multiple steps. One common method starts with the bromination of pyridine to introduce the bromine atom at the 3-position. . The reaction conditions often involve the use of reagents such as bromine, sulfuryl chloride, and 3,5-dimethylpiperidine under controlled temperatures and pressures to ensure the desired product is obtained.
Análisis De Reacciones Químicas
3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different organic group.
Aplicaciones Científicas De Investigación
3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine is used in various scientific research fields:
Mecanismo De Acción
The mechanism of action of 3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine involves its interaction with specific molecular targets. The bromine atom and the sulfonyl group play crucial roles in its reactivity and binding affinity to these targets. The compound can modulate biological pathways by interacting with enzymes and receptors, leading to various biochemical effects .
Comparación Con Compuestos Similares
3-Bromo-5-(3,5-dimethylpiperidin-1-ylsulfonyl)pyridine can be compared with other similar compounds such as:
3-Bromopyridine: This compound has a similar bromine substitution but lacks the sulfonyl and piperidinyl groups, making it less complex and less reactive in certain applications.
5-Bromo-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: This compound has a similar structure but with a pyrazole ring instead of the piperidine ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of the bromine atom and the 3,5-dimethylpiperidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
3-bromo-5-(3,5-dimethylpiperidin-1-yl)sulfonylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c1-9-3-10(2)8-15(7-9)18(16,17)12-4-11(13)5-14-6-12/h4-6,9-10H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SINZCGFTLAWWID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC(=CN=C2)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














